![molecular formula C15H16N2 B14670661 N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine CAS No. 41467-98-5](/img/structure/B14670661.png)
N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom, along with a phenyl group and a benzylideneamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine typically involves the reaction of N-methylamine with 4-phenylbenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
N-methylamine+4-phenylbenzaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of solvents and catalysts can enhance the yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as distillation or crystallization to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-N-[(4-phenylphenyl)methylidene
Propriétés
Numéro CAS |
41467-98-5 |
|---|---|
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C15H16N2/c1-17(2)16-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clé InChI |
DCXMSQUKORQXBM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)

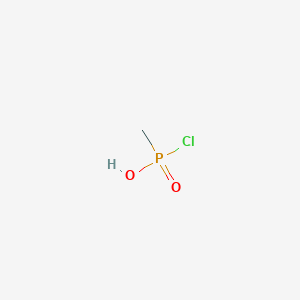
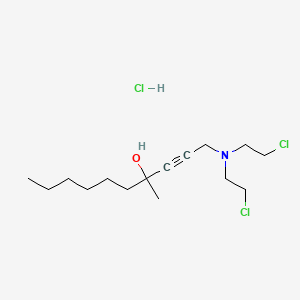
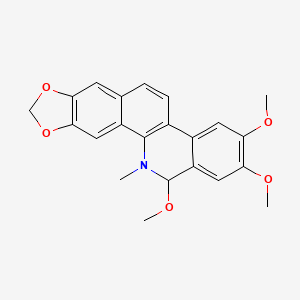
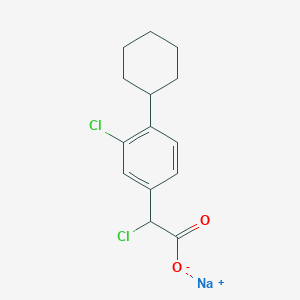

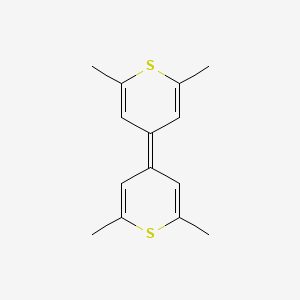
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

